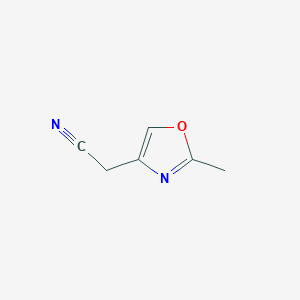
2-Chloro-4-iodo-6-methylpyridine
Übersicht
Beschreibung
2-Chloro-4-iodo-6-methylpyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, related compounds with similar substitution patterns on the pyridine ring have been synthesized and studied, indicating the potential utility of such compounds in medicinal chemistry and materials science. For instance, halogen-rich pyridines have been used as intermediates for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations .
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, methods such as Vilsmeier–Haack chlorination , diazotization and iodination , and reactions involving raw materials like 4,4-dimethoxy-2-butanone and malononitrile have been employed to synthesize chloro- and iodo- substituted pyridines. These methods yield products with high purity and good overall yields, suggesting that similar approaches could be adapted for the synthesis of 2-chloro-4-iodo-6-methylpyridine.
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state structures of related compounds, revealing features such as hydrogen bonding and π–π stacking interactions . The molecular disorder in the crystal structure of some halogenated pyridines has also been observed, which could be relevant for understanding the crystalline properties of 2-chloro-4-iodo-6-methylpyridine .
Chemical Reactions Analysis
The reactivity of halogenated pyridines towards nucleophiles has been studied, with regiochemistry being influenced by the nature of the nucleophile . For example, S-centered nucleophiles tend to substitute at the para position to the ring nitrogen, while O and N centered nucleophiles prefer the ortho position . This information could guide the design of reactions involving 2-chloro-4-iodo-6-methylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as absorption and fluorescence spectra, are influenced by the solvent and the specific substituents on the pyridine ring . For instance, the absorption and fluorescence maxima of a nitropyridine derivative were observed at 290 nm and 480 nm, respectively . The effects of solvents on the emission spectra of these compounds have been investigated, providing insights into their optical properties . Similar analyses could be expected for 2-chloro-4-iodo-6-methylpyridine to determine its physical and chemical characteristics.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Halogen Exchange : 2-Chloro-4-iodo-6-methylpyridine is involved in halogen exchange reactions. For instance, Schlosser and Cottet (2002) demonstrated that treating 2-chloro-6-methylpyridine with iodotrimethylsilane results in the corresponding iodo compound, indicating a versatile approach in heterocyclic chemistry and the synthesis of complex molecules (Schlosser & Cottet, 2002).
Vibrational and Electronic Analyses : Research by Velraj, Soundharam, and Sridevi (2015) focused on the molecular structure, vibrational frequencies, electronic properties, and NMR analyses of various pyridine derivatives, including compounds similar to 2-Chloro-4-iodo-6-methylpyridine. This study contributes to understanding the molecular characteristics and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).
Study of Molecular Conformation and Properties : Arjunan, Saravanan, Marchewka, and Mohan (2012) conducted experimental and theoretical investigations on 2-chloro-6-methylpyridine, analyzing its vibrational spectroscopy, conformation, and electronic structure. Their work provides insights into the physical and chemical properties of these types of molecules (Arjunan, Saravanan, Marchewka, & Mohan, 2012).
Synthesis and Photodimerization Studies : Taylor and Kan (1963) explored the ultraviolet irradiation of various 2-aminopyridines and 2-pyridones, including those structurally related to 2-Chloro-4-iodo-6-methylpyridine. This research is significant for understanding the photochemical behaviors of pyridine derivatives (Taylor & Kan, 1963).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-iodo-6-methylpyridine is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
2-Chloro-4-iodo-6-methylpyridine interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by 2-Chloro-4-iodo-6-methylpyridine . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The molecular effect of 2-Chloro-4-iodo-6-methylpyridine’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-iodo-6-methylpyridine. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the compound’s action. Additionally, the compound should be stored in a well-ventilated place and kept cool to maintain its stability.
Eigenschaften
IUPAC Name |
2-chloro-4-iodo-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXHELRQRAETDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301064 | |
| Record name | 2-Chloro-4-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-6-methylpyridine | |
CAS RN |
1227592-89-3 | |
| Record name | 2-Chloro-4-iodo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227592-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3030929.png)









